![molecular formula C17H16ClNO4 B1452972 3-(5-chloro-2,4-dimethoxyphenyl)-3-oxo-N-phenylpropanamide CAS No. 1228552-44-0](/img/structure/B1452972.png)
3-(5-chloro-2,4-dimethoxyphenyl)-3-oxo-N-phenylpropanamide
Overview
Description
Molecular Structure Analysis
The molecular structure of a similar compound, “5-Chloro-2,4-dimethoxyphenyl isocyanate”, has been reported. It has a molecular formula of C9H8ClNO3 and an average mass of 213.618 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “5-Chloro-2,4-dimethoxyphenyl isocyanate”, have been reported. It has a molecular weight of 213.62 .
Scientific Research Applications
Chlorogenic Acid: A Model for Pharmacological Studies
Chlorogenic Acid (CGA) and its derivatives, which share structural motifs with "3-(5-chloro-2,4-dimethoxyphenyl)-3-oxo-N-phenylpropanamide," have been extensively studied for their pharmacological properties. CGA exhibits a wide range of therapeutic roles, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective activities. These findings suggest potential research applications of structurally similar compounds in developing treatments for various disorders, including cardiovascular diseases, diabetes, and obesity (Naveed et al., 2018).
Environmental Impact of Chlorinated Compounds
Research on triclosan (TCS) and similar chlorinated compounds, which are structurally related to the specified compound, underscores the environmental persistence and toxicity of these substances. TCS is known for its broad-spectrum antibacterial properties but also raises concerns due to its potential to form more toxic and persistent by-products. The environmental occurrence and toxicity of TCS and its degradation products highlight the need for further research on the ecological impact and degradation pathways of chlorinated compounds (Bedoux et al., 2012).
Antioxidant and Nutraceutical Potential
The dual role of chlorogenic acid as a food additive and nutraceutical against metabolic syndrome illustrates the antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive properties of compounds within this chemical class. These activities suggest a promising area for the application of similar compounds in functional foods, dietary supplements, and as natural food preservatives (Santana-Gálvez et al., 2017).
Toxicity and Environmental Fate of Chlorophenols
Studies on chlorophenols (CPs), which are structurally related to the compound , have elucidated their toxicity mechanisms in fish, indicating oxidative stress, immune system alteration, endocrine disruption, and potential for carcinogenesis. These findings emphasize the importance of understanding the toxic effects and mechanisms of chlorophenols and similar compounds on aquatic life and the environment (Ge et al., 2017).
Safety and Hazards
properties
IUPAC Name |
3-(5-chloro-2,4-dimethoxyphenyl)-3-oxo-N-phenylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4/c1-22-15-10-16(23-2)13(18)8-12(15)14(20)9-17(21)19-11-6-4-3-5-7-11/h3-8,10H,9H2,1-2H3,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZNXWNYCZZKSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)CC(=O)NC2=CC=CC=C2)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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